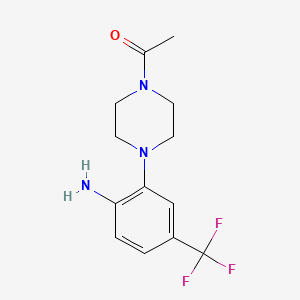
2-(4-Acetylpiperazin-1-yl)-4-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Acetylpiperazin-1-yl)-4-(trifluoromethyl)aniline is an organic compound that features a piperazine ring substituted with an acetyl group and a trifluoromethyl group attached to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylpiperazin-1-yl)-4-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.
Acetylation: The piperazine ring is then acetylated using acetic anhydride or acetyl chloride under basic conditions to form 4-acetylpiperazine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic aromatic substitution reaction using a suitable trifluoromethylating agent such as trifluoromethyl iodide.
Coupling with Aniline: Finally, the acetylated piperazine is coupled with aniline under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
化学反応の分析
Types of Reactions
2-(4-Acetylpiperazin-1-yl)-4-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Trifluoromethyl iodide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted aniline derivatives.
科学的研究の応用
2-(4-Acetylpiperazin-1-yl)-4-(trifluoromethyl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
作用機序
The mechanism of action of 2-(4-Acetylpiperazin-1-yl)-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The piperazine ring can interact with various biological pathways, influencing the compound’s overall pharmacological profile.
類似化合物との比較
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)-4-(trifluoromethyl)aniline
- 2-(4-Ethylpiperazin-1-yl)-4-(trifluoromethyl)aniline
- 2-(4-Propylpiperazin-1-yl)-4-(trifluoromethyl)aniline
Uniqueness
2-(4-Acetylpiperazin-1-yl)-4-(trifluoromethyl)aniline is unique due to the presence of the acetyl group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development.
特性
分子式 |
C13H16F3N3O |
|---|---|
分子量 |
287.28 g/mol |
IUPAC名 |
1-[4-[2-amino-5-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H16F3N3O/c1-9(20)18-4-6-19(7-5-18)12-8-10(13(14,15)16)2-3-11(12)17/h2-3,8H,4-7,17H2,1H3 |
InChIキー |
QLGLGAJUAXYXKK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC(=C2)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylate](/img/structure/B12846439.png)
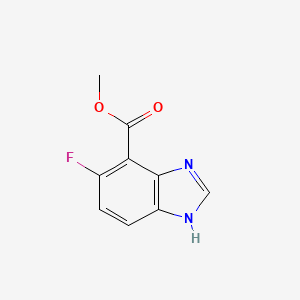
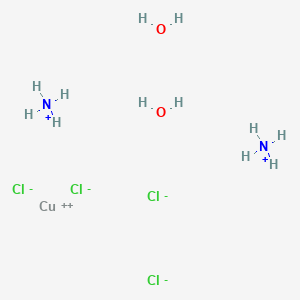
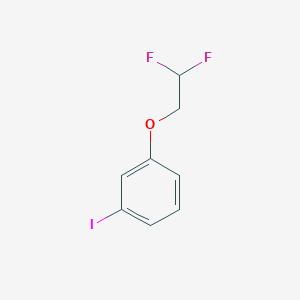
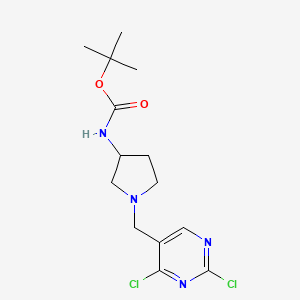
![7-Ethynyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B12846468.png)

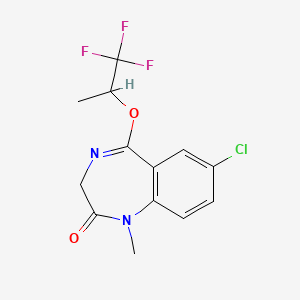

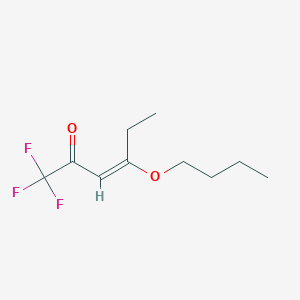

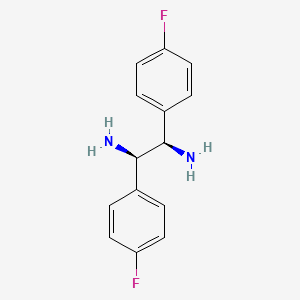
![3-{5-[(2e,4s)-2-Imino-1,4-Dimethyl-6-Oxohexahydropyrimidin-4-Yl]thiophen-3-Yl}benzonitrile](/img/structure/B12846527.png)
